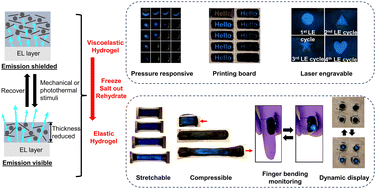Interactive deformable electroluminescent devices enabled by an adaptable hydrogel system with optical/photothermal/mechanical tunability†
Materials Horizons Pub Date: 2023-10-18 DOI: 10.1039/D3MH01412F
Abstract
Deformable electroluminescent devices (DELDs) with mechanical adaptability are promising for new applications in smart soft electronics. However, current DELDs still present some limitations, including having stimuli-insensitive electroluminescence (EL), untunable mechanical properties, and a lack of versatile stimuli response properties. Herein, a facile approach for fabricating in situ interactive and multi-stimuli responsive DELDs with optical/photothermal/mechanical tunability was proposed. A polyvinyl alcohol (PVA)/polydopamine (PDA)/graphene oxide (GO) adaptable hydrogel exhibiting optical/photothermal/mechanical tunability was used as the top ionic conductor (TIC). The TIC can transform from a viscoelastic state to an elastic state via a special freezing-salting out-rehydration (FSR) process. Meanwhile, it endows the DELDs with a photothermal response and thickness-dependent light shielding properties, allowing them to dynamically demonstrate “on” or “off” or “gradually change” EL response to various mechanical/photothermal stimuli. Thereafter, the DELDs with a viscoelastic TIC can be utilized as pressure-responsive EL devices and laser-engravable EL devices. The DELDs with an elastic TIC can withstand both linear and out-of-plane deformation, enabling the designs of various interactive EL devices/sensors to monitor linear sliders, human finger bending, and pneumatically controllable bulging. This work offers new opportunities for developing next-generation EL-responsive devices with widespread application based on adaptable hydrogel systems.


Recommended Literature
- [1] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
- [2] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [3] The characterisation and reactivity of (η5-C5H5)M(CO)3(Xe) (M = Nb or Ta) in solution at room temperature
- [4] DNA-based routes to semiconducting nanomaterials
- [5] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [6] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [7] Hybrid luminescent porous silicon for efficient drug loading and release†
- [8] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [9] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [10] Contents list

Journal Name:Materials Horizons
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 1068-69-5
-
CAS no.: 134807-28-6
-
CAS no.: 108561-00-8









